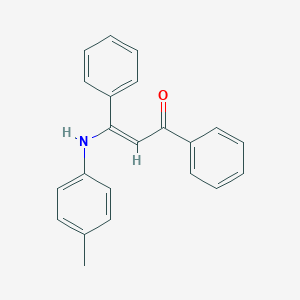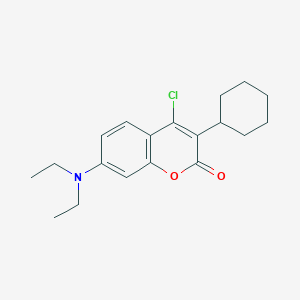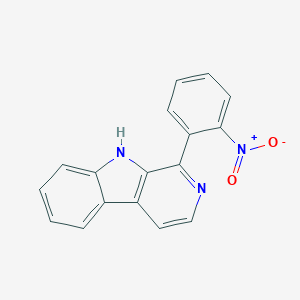
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine, also known as PBDT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. PBDT belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cell growth and inflammation. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is its unique chemical structure, which makes it a promising candidate for drug development. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have a range of therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory effects. However, one limitation of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. One area of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to develop new derivatives of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine with improved pharmacological properties. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine could be used as a lead compound for the development of new drugs with similar chemical structures and therapeutic applications.
Conclusion:
In conclusion, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. It has been found to have anti-cancer, anti-bacterial, and anti-inflammatory effects, and its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine involves a multi-step process that starts with the reaction of 2-phenyl-4,6-dichloro-pyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ammonium acetate and hydrazine hydrate to obtain the final product, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. The synthesis method has been optimized to yield high purity and good yields of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine.
Aplicaciones Científicas De Investigación
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C18H16N4O2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H16N4O2/c19-16-13(8-11-6-7-14-15(9-11)24-10-23-14)17(20)22-18(21-16)12-4-2-1-3-5-12/h1-7,9H,8,10H2,(H4,19,20,21,22) |
Clave InChI |
YCVGUHLTOFHXPK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)

![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)



![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)